Cyclohexyldichlorophosphine

Description

Significance of Organophosphorus Compounds in Contemporary Chemical Science

Organophosphorus compounds are ubiquitous, playing a crucial role in fields ranging from medicinal chemistry to materials science. nih.govmdpi.com Their importance is underscored by their presence in essential biomolecules like adenosine (B11128) triphosphate (ATP), which is fundamental to energy processes in living cells, and in the backbone of DNA and RNA. chemicalbook.comjelsciences.com

In modern chemical science, these compounds are indispensable. They serve as:

Ligands in Catalysis: Phosphine (B1218219) ligands are central to many transition-metal catalyzed reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) that are fundamental for creating C-C, C-N, and C-O bonds. entegris.commdpi.com

Pharmaceuticals and Agrochemicals: Many organophosphorus compounds exhibit significant biological activity and are developed as drugs, including antiviral agents like Tenofovir and Remdesivir, as well as herbicides, pesticides, and insecticides. jelsciences.comrsc.orgnih.govfrontiersin.org

Flame Retardants and Stabilizers: They are incorporated into plastics and other materials to enhance flame resistance and stability. rsc.orgwikipedia.org

Synthetic Reagents: The unique reactivity of organophosphorus compounds makes them vital reagents in a wide array of chemical transformations, including the Wittig, Mitsunobu, and Arbuzov reactions. mdpi.com

The versatility and continual development of new synthetic methods ensure that organophosphorus chemistry remains a vibrant and expanding area of research. nih.govmdpi.com

Role of Chlorophosphines as Fundamental Intermediates

Chlorophosphines are a class of organophosphorus compounds characterized by a direct bond between a phosphorus atom and at least one chlorine atom. They are highly valuable as key intermediates and reagents in organic synthesis. entegris.comgoogle.com Their utility stems from the reactivity of the P-Cl bond, which is susceptible to nucleophilic attack. This allows for the facile displacement of the chloride ion by a wide range of nucleophiles, such as organometallic reagents (Grignard or organolithium reagents), amines, and alcohols. wikipedia.orggoogle.comlew.ro

This reactivity makes chlorophosphines essential precursors for the synthesis of a diverse array of other trivalent and pentavalent phosphorus compounds. google.comlew.ro For instance, they are commonly used to introduce phosphino (B1201336) groups (R₂P-) into molecules, a critical step in the preparation of phosphine ligands widely employed in catalysis. wikipedia.org The reaction of a chlorophosphine with a Grignard reagent is a general and effective method for creating new P-C bonds and synthesizing various phosphines. wikipedia.org

Overview of Cyclohexyldichlorophosphine’s Positioning in Organophosphorus Synthesis

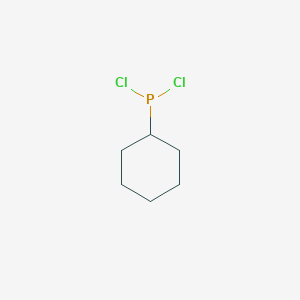

This compound (C₆H₁₁Cl₂P) is an organophosphorus compound that serves as a prime example of a chlorophosphine intermediate. sigmaaldrich.comchembk.com Also known as cyclohexylphosphonous dichloride, it is a colorless liquid that is sensitive to air and moisture. sigmaaldrich.comchembk.com Its structure features a cyclohexyl group and two chlorine atoms attached to a central phosphorus atom.

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2844-89-5 | sigmaaldrich.comscbt.comalfa-chemistry.comereztech.com |

| Molecular Formula | C₆H₁₁Cl₂P | sigmaaldrich.comscbt.comstrem.com |

| Molecular Weight | 185.03 g/mol | sigmaaldrich.comscbt.comereztech.com |

| Appearance | Colorless liquid | chembk.comereztech.comchemsrc.com |

| Density | 1.204 g/mL at 25 °C | sigmaaldrich.comchembk.comsigmaaldrich.com |

| Boiling Point | 214.1±7.0 °C at 760 mmHg | chemsrc.com |

| Flash Point | 67.2 °C (153.0 °F) | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.528 | sigmaaldrich.comchembk.comsigmaaldrich.com |

This compound is a valuable building block in organophosphorus chemistry. Its two reactive P-Cl bonds allow for stepwise or simultaneous substitution, making it a versatile precursor for more complex molecules. It is particularly used in the synthesis of phosphine ligands, which are crucial for various catalytic cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com For example, it can be reacted with Grignard reagents to produce dicyclohexylalkylphosphines or other mixed phosphines. rsc.org Research has explored its synthesis through methods such as the radiation-thermal reaction of phosphorus trichloride (B1173362) with cyclohexane (B81311). osti.goviaea.org Its role as a precursor is exemplified in the synthesis of specialized ligands like ylide-substituted phosphines (YPhos). acs.org

Structure

3D Structure

Propriétés

IUPAC Name |

dichloro(cyclohexyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl2P/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEQIIGWDHUZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339694 | |

| Record name | Cyclohexyldichlorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2844-89-5 | |

| Record name | Cyclohexyldichlorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyldichlorophosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies of Cyclohexyldichlorophosphine

Established Synthetic Pathways

The formation of the carbon-phosphorus bond in cyclohexyldichlorophosphine is central to its synthesis. Established methods primarily involve the reaction of a cyclohexane (B81311) source with a phosphorus-containing electrophile.

A notable method for the synthesis of this compound involves the direct reaction of phosphorus trichloride (B1173362) (PCl₃) with cyclohexane (C₆H₁₂). This reaction is effectively initiated through the simultaneous application of gamma radiation (specifically from ⁶⁰Co) and heat. osti.gov This approach is characterized by a chain reaction mechanism, which is indicated by the high radiation-chemical yields observed.

The reaction is typically conducted at temperatures ranging from 150-180°C. The radiation-chemical yield, which represents the number of molecules formed per 100 eV of absorbed energy, increases significantly with temperature. For instance, at a dose rate of 0.5 Gy/sec and a 6-hour exposure, the yield of this compound increases from 15 molecules at 100°C to 100 molecules at 170°C and 180°C. osti.gov

Analysis of the product mixture by gas-liquid chromatography reveals that this compound is the predominant product. osti.gov Trace amounts of cyclohexyl chloride are also formed. Significantly, byproducts such as dicyclohexylchlorophosphine and dicyclohexyl are not detected, indicating a high selectivity of this method. osti.gov The proposed mechanism for this reaction involves the formation of a phosphoranyl radical (c-C₆H₁₁PCl₃), which then dissociates to yield the desired product. osti.gov

| Temperature (°C) | Radiation-Chemical Yield (molecules/100 eV) |

|---|---|

| 100 | 15 |

| 150 | 40 |

| 170 | 100 |

| 180 | 100 |

The reaction of organometallic reagents with halophosphines is a classical and widely used method for the formation of C-P bonds. In the context of this compound synthesis, this typically involves the reaction of a cyclohexyl organometallic species with phosphorus trichloride.

One of the most common approaches in this category is the use of Grignard reagents, such as cyclohexylmagnesium chloride or cyclohexylmagnesium bromide. The Grignard reagent, acting as a nucleophile, attacks the electrophilic phosphorus atom of phosphorus trichloride, displacing a chloride ion. Careful control of stoichiometry is crucial in this reaction to favor the formation of the monosubstituted product, this compound, and minimize the formation of the disubstituted (dicyclohexylchlorophosphine) and trisubstituted (tricyclohexylphosphine) byproducts.

Similarly, organolithium reagents, such as cyclohexyllithium, can be employed. Organolithium compounds are generally more reactive than their Grignard counterparts, which can sometimes lead to challenges in controlling the selectivity of the reaction.

Industrial Synthesis Considerations

The scale-up of this compound synthesis from a laboratory to an industrial setting presents several challenges. The choice of synthetic route is heavily influenced by factors such as cost of raw materials, reaction safety, process efficiency, and environmental impact.

For processes involving Grignard reagents, several key considerations must be addressed for industrial production. The formation of the Grignard reagent is highly exothermic and requires efficient heat management to prevent runaway reactions. The use of ethereal solvents like diethyl ether or tetrahydrofuran (THF) is common, but their flammability and potential for peroxide formation necessitate stringent safety protocols. On a large scale, the handling of metallic magnesium also requires specific safety measures. Furthermore, the reaction work-up to separate the product from magnesium salts can be a significant operational step. Continuous flow processes are being explored as a safer and more efficient alternative to traditional batch reactions for Grignard chemistry.

The radiation-thermal method, while offering high selectivity, has its own set of industrial challenges. The requirement for a gamma radiation source (e.g., ⁶⁰Co) involves significant infrastructure and stringent safety regulations for handling radioactive materials. The high temperatures and pressures involved also necessitate specialized reactor designs.

Laboratory-Scale Preparation Techniques

In a laboratory setting, the Grignard reaction is a frequently utilized method for the preparation of this compound due to its versatility and the ready availability of the necessary precursors.

A typical laboratory procedure involves the slow addition of a solution of phosphorus trichloride to a solution of a cyclohexyl Grignard reagent (e.g., cyclohexylmagnesium bromide in THF) at a low temperature, often -78°C, to control the exothermic reaction and enhance selectivity. The molar ratio of the reactants is carefully controlled to favor the formation of the desired product. An excess of phosphorus trichloride is often used to minimize the formation of di- and tri-substituted products.

Over-alkylation to form dicyclohexylchlorophosphine and tricyclohexylphosphine is a common issue. To mitigate this, precise titration of the Grignard reagent before use and slow, controlled addition are essential. Monitoring the reaction progress by ³¹P NMR spectroscopy can be employed to ensure the desired product is being formed and to determine the endpoint of the reaction.

Following the reaction, a careful work-up procedure is required. This typically involves quenching the reaction mixture, followed by extraction and distillation under reduced pressure to isolate and purify the this compound. The sensitivity of the product to air and moisture necessitates the use of inert atmosphere techniques (e.g., Schlenk line or glovebox) throughout the synthesis and purification process.

Reactivity and Derivatization Pathways of Cyclohexyldichlorophosphine

General Principles of Cyclohexyldichlorophosphine Reactivity

The chemical behavior of this compound is dictated by the electron-deficient nature of the phosphorus atom, which is bonded to two electronegative chlorine atoms. This makes the phosphorus atom susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the presence of the phosphorus atom allows for its engagement in addition reactions. chembk.com

A primary mode of reactivity for this compound involves the nucleophilic substitution of its chlorine atoms. dtic.mil These reactions are fundamental to the synthesis of a wide array of organophosphorus compounds. Various nucleophiles, including organometallic reagents, amines, and alcohols, can displace one or both chlorine atoms to form new phosphorus-carbon, phosphorus-nitrogen, or phosphorus-oxygen bonds, respectively. beilstein-journals.org

For instance, the reaction with Grignard reagents or organolithium compounds is a common method for introducing new organic moieties to the phosphorus center. tdl.org This pathway is crucial for the synthesis of tertiary phosphines with diverse steric and electronic properties. The stepwise nature of the substitution allows for the controlled synthesis of unsymmetrical phosphines.

| Reactant | Product Type | Significance |

| Organometallic Reagents (e.g., Grignard, Organolithium) | Tertiary Phosphines | Introduction of new organic groups |

| Amines | Aminophosphines | Formation of P-N bonds |

| Alcohols | Phosphinites | Formation of P-O bonds |

This table summarizes the types of products formed from the substitution reactions of this compound with different nucleophiles.

This compound can also participate in addition reactions, particularly with unsaturated compounds. It is known to take part in olefin amine addition reactions. chembk.comchembk.com This reactivity expands its utility in organic synthesis beyond simple substitution pathways.

Formation of Key Organophosphorus Intermediates

Due to its reactivity, this compound is a key starting material for the synthesis of various organophosphorus intermediates, which are then used to create more complex molecules like specialized ligands for catalysis. sigmaaldrich.comsigmaaldrich.com

The synthesis of phosphine (B1218219) ligands is a major application of this compound. sigmaaldrich.comd-nb.info These ligands are crucial in homogeneous catalysis, influencing the activity, selectivity, and stability of metal catalysts. sigmaaldrich.com The properties of the resulting phosphine ligand can be fine-tuned by carefully choosing the nucleophiles used in the substitution reactions. libretexts.org

A notable class of ligands synthesized from this compound derivatives are ylide-substituted phosphines, also known as YPhos ligands. acs.orgresearchgate.net These ligands are characterized by their strong electron-donating properties, which can enhance the catalytic activity of metal complexes. d-nb.infonih.gov

The synthesis of a specific YPhos ligand, L2, involves the reaction of an in situ formed ylide with ClPCyFlu (Flu = 9-methylfluorenyl), which is itself prepared from this compound. acs.orgnih.gov The preparation of ClPCyFlu involves the deprotonation of 9-methylfluorene (B46981) with n-butyllithium followed by the slow addition of this compound at low temperatures (-60 °C). acs.orgnih.gov The subsequent reaction with the ylide yields the final YPhos ligand. acs.org

| Reactant 1 | Reactant 2 | Product | Yield |

| in situ ylide | ClPCyFlu | YPhos Ligand (L2) | 65% |

This table outlines the reactants and yield for the synthesis of the YPhos ligand L2.

This compound can also be a precursor for the generation of phosphinous acid ligands. Secondary phosphine oxides, which exist in tautomeric equilibrium with phosphinous acids, can be synthesized and used as pre-ligands. nih.gov These phosphinous acids can then coordinate to a metal center. This approach has been utilized in the development of visible-light-activated secondary phosphine oxide ligands for palladium-catalyzed radical cross-coupling reactions. nih.gov While the direct synthesis from this compound is a multi-step process, it highlights the pathway from a simple chlorophosphine to advanced, functional ligands.

Reactions with Organometallic Reagents

Mechanisms of Key Derivatization Reactions

Nucleophilic substitution at a trivalent phosphorus center, analogous to an Sₙ2 reaction, involves the attack of the nucleophile on the phosphorus atom. walisongo.ac.id This attack leads to the formation of a pentacoordinate transition state or a short-lived intermediate. researchgate.netsapub.org For trivalent phosphorus compounds, the reaction generally proceeds via a backside attack, leading to an inversion of the configuration at the phosphorus center, although the stereochemical outcome can be influenced by the nature of the reactants and the reaction conditions. researchgate.net

In the case of Grignard reactions, the carbon atom of the organomagnesium compound is the nucleophilic center that attacks the electrophilic phosphorus of the this compound. pressbooks.pub The strong nucleophilicity of the Grignard reagent facilitates the displacement of the first chloride ion, forming an intermediate alkyl(cyclohexyl)chlorophosphine. A second nucleophilic attack by another molecule of the Grignard reagent displaces the second chloride ion to form the tertiary phosphine. The mechanism for cyanation is similar, with the cyanide ion acting as the nucleophile. These substitution reactions are fundamental to the synthetic utility of organophosphorus chemistry. researchgate.net

Applications of Cyclohexyldichlorophosphine in Advanced Chemical Synthesis and Catalysis

Precursor in Homogeneous Catalysis

Cyclohexyldichlorophosphine is a key building block for creating bulky and electron-rich phosphine (B1218219) ligands. These characteristics are highly desirable in homogeneous catalysis as they enhance the stability and reactivity of the metal catalyst. The cyclohexyl groups provide significant steric bulk, which can promote crucial steps in the catalytic cycle, such as reductive elimination. Simultaneously, the phosphorus atom acts as a strong sigma-donor, increasing the electron density at the metal center and facilitating oxidative addition.

Development of Palladium-Catalyzed Transformations

Ligands derived from this compound have had a profound impact on the field of palladium-catalyzed cross-coupling reactions. The development of ligands such as tricyclohexylphosphine and biaryl phosphines containing dicyclohexylphosphino moieties (e.g., XPhos and SPhos) has significantly expanded the scope and utility of these transformations. These ligands have proven to be particularly effective in reactions involving challenging substrates, such as unactivated aryl chlorides, due to their ability to stabilize the active palladium catalyst and promote efficient catalytic turnover.

The success of palladium-catalyzed cross-coupling reactions is heavily reliant on the nature of the phosphine ligand. Ligands synthesized from this compound play a crucial role in several key steps of the catalytic cycle. Their steric bulk can facilitate the reductive elimination step, which is often the product-forming step, while their electron-donating nature promotes the initial oxidative addition of the organic halide to the palladium center. This combination of properties makes them highly effective in a variety of cross-coupling reactions.

The Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds, has been significantly advanced by the use of bulky and electron-rich phosphine ligands derived from this compound. Ligands such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) have demonstrated high efficiency in the coupling of aryl chlorides with a wide range of amines. tcichemicals.com These ligands promote the formation of the active catalytic species and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

A practical example of the efficacy of XPhos in the Buchwald-Hartwig amination is the coupling of 4-chlorotoluene with morpholine. In a reaction utilizing a palladium(0) source and XPhos as the ligand, the desired N-arylated product was obtained in high yield. tcichemicals.com

Table 1: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine using XPhos

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Yield |

|---|

Data sourced from a practical example by TCI. tcichemicals.com

The Suzuki-Miyaura coupling, a versatile method for the formation of carbon-carbon bonds, has also benefited greatly from the development of ligands derived from this compound. Biaryl phosphine ligands bearing a dicyclohexylphosphino group, such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos), have shown unprecedented activity in these reactions. tcichemicals.com These ligands allow for the coupling of a wide range of aryl and heteroaryl halides with boronic acids, often at low catalyst loadings and at room temperature, even with challenging substrates like aryl chlorides. tcichemicals.com

The enhanced reactivity of these catalyst systems is attributed to a combination of the steric bulk and electron-donating ability of the phosphine ligand, which facilitates the key steps in the catalytic cycle.

In the realm of Stille coupling, which forms carbon-carbon bonds using organotin reagents, ligands derived from this compound have proven to be highly effective. Specifically, simple and inexpensive palladium complexes of tricyclohexylphosphine have demonstrated the highest activity observed for the Stille coupling of non-activated and deactivated aryl chlorides. nih.govrsc.org This is a significant advancement as aryl chlorides are typically much less reactive than the corresponding bromides or iodides. nih.gov

Research has shown that a catalyst system generated in situ from a palladium source and tricyclohexylphosphine is an excellent catalyst for the Stille coupling of a variety of aryl chlorides under relatively mild conditions. nih.gov

Table 2: Stille Coupling of Aryl Chlorides with Organostannanes using a Tricyclohexylphosphine-Palladium Catalyst

| Aryl Chloride | Organostannane | Conversion (%) |

|---|---|---|

| 4-Chloroanisole | PhSnBu₃ | 94 |

| 4-Chlorotoluene | PhSnBu₃ | 93 |

| Chlorobenzene | PhSnBu₃ | 90 |

| 4-Chlorobenzonitrile | PhSnBu₃ | 99 |

Reaction conditions: aryl chloride (1.0 mmol), organostannane (1.1 mmol), K₃PO₄ (2 mmol), catalyst (1 mol% Pd), 1,4-dioxane (5 ml), 100 °C, 18 h. Data sourced from Bedford, R. B., et al. (2002). nih.gov

The Sonogashira coupling, a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another area where phosphine ligands are crucial. While a broad range of phosphine ligands have been employed in this reaction, the use of bulky and electron-rich ligands can be advantageous, particularly in copper-free Sonogashira protocols. The steric bulk of ligands like tricyclohexylphosphine can promote the reductive elimination step of the catalytic cycle. The specific impact of this compound-derived ligands in this reaction is an area of ongoing research, with the general principles of phosphine ligand design suggesting their potential for enhancing catalytic efficiency.

Ligand Role in Cross-Coupling Reactions

Other Transition Metal Catalysis Applications

Beyond the specific palladium-catalyzed reactions mentioned, ligands derived from this compound are valuable in a broader range of transition metal-catalyzed processes. The favorable electronic and steric properties of cyclohexyl-substituted phosphines make them effective ligands for various catalysts. tcichemicals.comtcichemicals.com this compound is listed as a suitable ligand precursor for several other important cross-coupling reactions, including:

Suzuki-Miyaura Coupling sigmaaldrich.com

Stille Coupling sigmaaldrich.com

Sonogashira Coupling sigmaaldrich.com

Buchwald-Hartwig Cross Coupling sigmaaldrich.com

These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The "indenyl effect," for instance, shows that transition-metal indenyl complexes, which can incorporate phosphine ligands, often exhibit enhanced reactivity in catalytic reactions compared to their cyclopentadienyl counterparts. rsc.org

Role in Complex Organic Molecule Synthesis

The primary contribution of this compound to the synthesis of complex organic molecules lies in its role as a precursor to highly effective phosphine ligands. These ligands are instrumental in facilitating key bond-forming reactions that are cornerstones of modern total synthesis. wikipedia.org For example, the Negishi coupling, for which these ligands are well-suited, is widely employed to connect complex molecular fragments during the synthesis of natural products. wikipedia.orgnih.gov The ability to reliably form carbon-carbon bonds under relatively mild conditions allows synthetic chemists to construct intricate molecular architectures. C-H functionalization strategies, which are increasingly used in complex synthesis, often rely on transition metal catalysts where phosphine ligands play a critical role in controlling selectivity and reactivity. rsc.org The development of powerful and selective catalytic methods, enabled by ligands like those derived from this compound, is essential for advancing the synthesis of medicinally relevant and structurally complex targets. youtube.com

Utilization in Polymer Chemistry

This compound serves as a versatile precursor and component in the synthesis of specialized polymers and catalyst systems. Its reactivity allows for its incorporation into polymer backbones and its use in the formation of catalysts for olefin polymerization, contributing to the development of advanced materials with tailored properties.

Precursor for Polyurethane Derivatives

While not a direct component in conventional polyurethane synthesis, this compound is a valuable precursor for creating organophosphorus polyols that can be incorporated into polyurethane networks. These modified polyurethanes often exhibit enhanced properties, such as flame retardancy. The synthesis involves the conversion of this compound into a phosphonate (B1237965) diol, which can then react with isocyanates to form the polyurethane.

The general synthetic route can be outlined as follows:

Hydrolysis: this compound is first hydrolyzed to produce cyclohexylphosphonous acid.

Arbuzov Reaction: The resulting acid can undergo a reaction analogous to the Michaelis-Arbuzov reaction with an epoxide (e.g., ethylene (B1197577) oxide) to yield a phosphonate diol.

Polymerization: This phosphonate diol is then used as the polyol component in the reaction with a diisocyanate, such as methylene diphenyl diisocyanate (MDI) or toluene diisocyanate (TDI), to form the final polyurethane.

The incorporation of the phosphorus-containing moiety from this compound into the polyurethane matrix can impart flame-retardant characteristics to the final material. Organophosphorus compounds are known to act as flame retardants through various mechanisms, including the formation of a protective char layer upon combustion, which insulates the underlying material from heat and oxygen. empa.ch Patents have described the use of novel cyclic phosphorus-containing compounds, such as hydroxyl-functional phospholene-1-oxides, as highly efficient reactive flame retardants in polyurethane foams. google.com

Table 1: Illustrative Synthesis of a Phosphonate Diol from this compound

| Step | Reactants | Product | Purpose in Polyurethane Synthesis |

| 1 | This compound, Water | Cyclohexylphosphonous acid | Intermediate Formation |

| 2 | Cyclohexylphosphonous acid, Ethylene Oxide | Cyclohexylphosphonate diol | Creation of a phosphorus-containing polyol |

| 3 | Cyclohexylphosphonate diol, Diisocyanate | Phosphorus-containing Polyurethane | Incorporation of flame-retardant properties |

Components in Olefin Polymerization Catalysts

In the field of olefin polymerization, this compound primarily serves as a precursor to phosphine ligands, which are crucial components of various catalyst systems. cfmot.de Phosphine ligands play a significant role in stabilizing and activating the central metal atom of the catalyst, thereby influencing the catalyst's activity, selectivity, and the properties of the resulting polymer. prochemonline.com

This compound can be converted into a variety of tertiary phosphine ligands (PR₃) through reaction with Grignard reagents or organolithium compounds. These ligands can then be coordinated with transition metals (e.g., nickel, palladium, rhodium) to form active catalysts for olefin polymerization. The steric and electronic properties of the phosphine ligand, which are determined by the nature of the organic groups attached to the phosphorus atom, are critical in tuning the performance of the catalyst. tcichemicals.com

For instance, in Ziegler-Natta catalysis, while not a direct component, derivatives of cyclohexyl compounds have been studied as promoters or external electron donors. nih.govmdpi.com Studies have shown that chlorocyclohexane can act as a high-performance promoter in ethylene polymerization using a MgCl₂/TiCl₄/triethylaluminum Ziegler-Natta catalyst system, leading to a remarkable increase in the catalyst yield and polymerization rate. semanticscholar.org The use of cycloalkoxy silane compounds as external electron donors in Ziegler-Natta catalysts has also been investigated to enhance catalytic activities and stereoselectivities. mdpi.com The conversion of this compound into specific phosphine ligands allows for the fine-tuning of catalyst performance in processes such as the polymerization of propylene to produce polypropylene with desired molecular weights and distributions. nih.gov

Table 2: Role of this compound-Derived Ligands in Catalysis

| Catalyst System | Role of Phosphine Ligand | Effect on Polymerization |

| Ziegler-Natta | External Electron Donor/Modifier | Influences stereoselectivity and molecular weight of polypropylene. mdpi.comnih.gov |

| Transition Metal Catalysts (Pd, Ni) | Stabilizing and Activating Ligand | Controls catalyst activity and selectivity in olefin polymerization and cross-coupling reactions. tcichemicals.com |

Contributions to Specialized Chemical Industries

This compound is a key intermediate in the synthesis of a variety of organophosphorus compounds that find applications in specialized chemical industries, including pharmaceuticals, agrochemicals, and industrial chemical production.

Synthetic Intermediate in Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a precursor for the synthesis of complex phosphine ligands. These ligands are instrumental in transition-metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds present in many active pharmaceutical ingredients (APIs). prochemonline.com Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings rely heavily on the use of specific phosphine ligands to achieve high yields and selectivity. sigmaaldrich.comsigmaaldrich.com

The versatility of this compound allows for the creation of a diverse library of phosphine ligands with varying steric and electronic properties, enabling the optimization of catalytic processes for the synthesis of complex drug molecules. snnu.edu.cn

Reagent in Agrochemical Production

Organophosphorus compounds derived from intermediates like this compound have a long history of use in the agrochemical sector, particularly as insecticides. wikipedia.org These compounds often act by inhibiting the enzyme acetylcholinesterase in insects, leading to disruption of their nervous system. nih.gov

This compound can be used to synthesize various organophosphorus pesticides. The synthesis typically involves the reaction of this compound with alcohols or amines to produce phosphonates, phosphonamides, or other related structures. These derivatives are designed to have specific biological activities and environmental persistence profiles. The use of organophosphorus pesticides is often positioned as an alternative to more persistent chlorinated hydrocarbons. wikipedia.org

Applications in Industrial Chemical Production

The primary application of this compound in broader industrial chemical production is as a versatile intermediate for the synthesis of a wide array of organophosphorus compounds. These compounds include, but are not limited to:

Phosphine Ligands for Homogeneous Catalysis: As mentioned earlier, this compound is a building block for numerous phosphine ligands used in industrial-scale catalytic processes beyond polymer and pharmaceutical synthesis. cfmot.de These catalytic reactions are employed in the production of fine chemicals, specialty polymers, and other high-value chemical products.

Flame Retardants: Beyond polyurethanes, derivatives of this compound can be used to produce flame retardants for other types of polymers and materials.

Corrosion Inhibitors: Some organophosphorus compounds exhibit corrosion-inhibiting properties and can be synthesized from this compound.

Table 3: Summary of Industrial Applications

| Industry | Application | Specific Use |

| Pharmaceutical | Synthetic Intermediate | Precursor to phosphine ligands for cross-coupling reactions in API synthesis. sigmaaldrich.com |

| Agrochemical | Reagent | Synthesis of organophosphorus insecticides. wikipedia.org |

| Industrial Chemical | Versatile Intermediate | Production of phosphine ligands for catalysis, flame retardants, and other specialty chemicals. cfmot.de |

Spectroscopic and Analytical Characterization of Cyclohexyldichlorophosphine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable method for characterizing cyclohexyldichlorophosphine and its derivatives, offering specific insights into the phosphorus, proton, and carbon nuclei within the molecules.

Phosphorus-31 NMR provides direct information about the chemical environment of the phosphorus atom. The chemical shift (δ) is highly sensitive to the nature of the substituents attached to the phosphorus. For this compound (C₆H₁₁PCl₂), a ³¹P NMR chemical shift has been reported at approximately 195 ppm prepchem.com. This downfield shift is characteristic of a phosphonous dichloride where the phosphorus atom is bonded to an alkyl group and two electron-withdrawing chlorine atoms.

The chemical shift changes significantly upon substitution of the chlorine atoms. For instance, in the synthesis of a hybrid (alkyl)aryl biaryl phosphine (B1218219) ligand, an intermediate formed from this compound shows a peak around -100 ppm, which shifts to approximately -15 ppm in the final phenyl-substituted product, (Cy)PhCPhos mit.edu.

Derivatives exhibit a wide range of chemical shifts. A ylide-substituted phosphine derived from this compound displays two distinct signals: a doublet at δP = 50.7 ppm for the phosphonium (B103445) moiety and another doublet at δP = -14.9 ppm for the phosphine group, with a coupling constant of ²JPP = 108.6 Hz nih.gov. Another derivative, di-tert-butylcyclohexylphosphine, shows a broad signal at δP = 32.6 ppm wiley-vch.de.

| Compound | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| This compound | 195 | prepchem.com |

| Di-tert-butylcyclohexylphosphine | 32.6 (broad) | wiley-vch.de |

| (Cy)PhCPhos Ligand | ~ -15 | mit.edu |

| Ylide-Substituted Phosphine Derivative (Phosphine Moiety) | -14.9 (d, ²JPP = 108.6 Hz) | nih.gov |

| Ylide-Substituted Phosphine Derivative (Phosphonium Moiety) | 50.7 (d, ²JPP = 108.6 Hz) | nih.gov |

Proton NMR spectroscopy helps to characterize the organic substituents attached to the phosphorus atom. For the derivative di-tert-butylcyclohexylphosphine, the ¹H NMR spectrum (in C₆D₆) shows complex multiplets for the cyclohexyl (Cx) protons in the range of δ = 1.19 – 2.23 ppm (11H). The eighteen protons of the two tert-butyl (tBu) groups appear as a doublet at δ = 1.32 ppm with a coupling constant of 10.5 Hz, indicating coupling to the phosphorus atom wiley-vch.de.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |

|---|---|---|---|

| Cyclohexyl (Cx) Protons | 1.19 - 2.23 | Multiplet (m) | wiley-vch.de |

| tert-Butyl (tBu) Protons | 1.32 | Doublet (d), J = 10.5 | wiley-vch.de |

Carbon-13 NMR provides detailed information on the carbon skeleton of the molecule and shows characteristic coupling constants with the phosphorus atom (J-C-P). For di-tert-butylcyclohexylphosphine, the ¹³C NMR spectrum (in C₆D₆) reveals distinct signals for each carbon of the cyclohexyl and tert-butyl groups, with observable couplings to the phosphorus nucleus. The carbon atom of the cyclohexyl ring directly attached to phosphorus (CH-P) appears as a doublet at δ = 37.1 ppm with a large one-bond coupling constant (¹JCP) of 28.8 Hz. Other carbons of the cyclohexyl ring and the tert-butyl groups also show couplings to phosphorus, which aids in their assignment wiley-vch.de.

| Assignment | Chemical Shift (δ, ppm) | Coupling Constant (JCP, Hz) | Reference |

|---|---|---|---|

| CH (Cx) | 37.1 | 28.8 | wiley-vch.de |

| CH₂ (Cx) | 34.1 | 14 | wiley-vch.de |

| C (tBu) | 33.0 | 27 | wiley-vch.de |

| CH₃ (tBu) | 31.4 | 14 | wiley-vch.de |

| CH₂ (Cx) | 29.3 | 9 | wiley-vch.de |

| CH₂ (Cx) | 27.1 | Singlet (s) | wiley-vch.de |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and characterize bonding within the molecule.

IR spectroscopy is particularly useful for identifying characteristic bond vibrations. For a ylide-substituted phosphine derivative of this compound, strong absorptions corresponding to C-H stretching in the cyclohexyl groups are observed at 2917 cm⁻¹ and 2851 cm⁻¹. Other significant bands in the fingerprint region include absorptions at 1439 cm⁻¹, 1108 cm⁻¹, and 690 cm⁻¹ nih.gov. In related cyclopolyphosphine compounds, such as tetracyclohexylcyclotetraphosphine, a band at 721 cm⁻¹ has been assigned to the P—C stretching vibration tdl.org.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|

| 2917 | Strong (s) | C-H Stretch | nih.gov |

| 2851 | Medium (m) | C-H Stretch | nih.gov |

| 1439 | Medium (m) | Fingerprint Region | nih.gov |

| 1108 | Strong (s) | Fingerprint Region | nih.gov |

| 690 | Strong (s) | Fingerprint Region | nih.gov |

Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations and bonds involving heavier atoms. In the analysis of tetracyclohexylcyclotetraphosphine, a derivative containing cyclohexylphosphine units, distinct peaks related to the phosphorus ring were identified. These include peaks at 116, 152, and 185 cm⁻¹ attributed to P₄ ring deformation modes, a peak at 434 cm⁻¹ for the symmetric P₄ ring stretch, and a peak at 494 cm⁻¹ for the asymmetric P₄ ring stretch tdl.org.

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 116, 152, 185 | P₄ Deformation | tdl.org |

| 434 | Symmetric P₄ Stretch | tdl.org |

| 494 | Asymmetric P₄ Ring Stretch | tdl.org |

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound and its derivatives. It provides detailed information on the molecular weight and fragmentation patterns of these organophosphorus compounds. The choice of ionization technique is critical, as it dictates the extent of fragmentation and the type of information obtained.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar or labile molecules with minimal fragmentation. wikipedia.orgchromatographyonline.com For derivatives of this compound, ESI-MS typically generates protonated molecules, denoted as [M+H]⁺, or adducts with other cations like sodium [M+Na]⁺. uvic.ca This process allows for the unambiguous determination of the molecular weight of the parent compound.

The primary advantage of ESI is its ability to transfer ions from solution into the gas phase gently, preserving the integrity of the molecule. wikipedia.orguvic.ca This is crucial for analyzing reaction intermediates or products in solution without inducing thermal decomposition. uvic.ca By coupling ESI with tandem mass spectrometry (ESI-MS/MS), controlled fragmentation can be induced through collision-induced dissociation (CID). This process yields structurally significant fragment ions, providing detailed insights into the molecule's connectivity and functional groups. nih.govrsc.org

Electron Impact (EI) ionization is a high-energy technique that subjects analyte molecules to a beam of energetic electrons (typically 70 eV), resulting in extensive and reproducible fragmentation. dntb.gov.uabris.ac.uk The resulting mass spectrum is a characteristic fingerprint of the molecule, containing a wealth of structural information. oup.comyoutube.com

For this compound, the EI mass spectrum would be expected to show a molecular ion peak (M⁺•) along with a series of fragment ions. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion and any chlorine-containing fragments will appear as clusters of peaks, which is a key diagnostic feature.

Common fragmentation pathways for this compound would likely involve:

Loss of a chlorine atom: Formation of the [M-Cl]⁺ ion.

Loss of the cyclohexyl group: Cleavage of the P-C bond to yield a [PCl₂]⁺ fragment.

Loss of HCl: Elimination of a hydrogen chloride molecule.

Fragmentation of the cyclohexyl ring: A series of peaks corresponding to the loss of ethylene (B1197577) and other small neutral molecules from the cyclohexyl moiety. youtube.com

Interactive Table: Predicted EI-MS Fragments of this compound

| Ion Formula | Description | Predicted m/z (for ³⁵Cl/³⁷Cl) |

| [C₆H₁₁PCl₂]⁺• | Molecular Ion | 184 / 186 / 188 |

| [C₆H₁₁PCl]⁺ | Loss of one Cl atom | 149 / 151 |

| [PCl₂]⁺ | Loss of cyclohexyl group | 101 / 103 / 105 |

| [C₆H₁₁]⁺ | Cyclohexyl cation | 83 |

| [C₄H₇]⁺ | Fragmentation of cyclohexyl ring | 55 |

Chemical Ionization (CI) is a softer ionization method than EI, which utilizes a reagent gas (such as methane or ammonia) to ionize the analyte molecule through ion-molecule reactions. wikipedia.orglibretexts.org This process imparts less energy to the analyte, resulting in significantly less fragmentation and a more prominent quasi-molecular ion, typically [M+H]⁺. libretexts.orgms-textbook.com

CI is highly effective for confirming the molecular weight of this compound and its derivatives, as the [M+H]⁺ ion is often the base peak in the spectrum. libretexts.org The degree of fragmentation can be controlled by selecting different reagent gases; for instance, methane produces more fragmentation than isobutane or ammonia, providing a balance between molecular weight information and structural detail. libretexts.org This technique is advantageous when EI fails to produce a discernible molecular ion peak due to extensive fragmentation. ms-textbook.com

X-ray Diffraction (XRD) Analysis for Solid-State Structures

Studies on related complexes containing cyclohexylphosphine ligands, such as Tricyclohexylphosphine, reveal key structural features that can be extrapolated to derivatives of this compound. nih.govacs.org The bulky cyclohexyl group imposes significant steric hindrance, which influences the coordination geometry around the phosphorus atom and any metal center it is bonded to. tandfonline.com XRD analysis allows for the direct measurement of parameters like the P-C bond lengths and C-P-C bond angles, which define the ligand's cone angle—a critical parameter in catalyst design. wikipedia.org

Interactive Table: Representative Crystallographic Data for Cyclohexylphosphine Derivatives

| Parameter | Typical Value | Significance |

| P-C (cyclohexyl) Bond Length | 1.85 - 1.88 Å | Indicates the strength and nature of the phosphorus-carbon bond. |

| C-P-C Bond Angle | 105° - 115° | Reflects the steric crowding around the phosphorus atom. |

| Ligand Cone Angle | 160° - 170° | Quantifies the steric bulk of the phosphine ligand, influencing catalytic activity. |

| Torsion Angles | Varies | Describes the conformation of the cyclohexyl rings (e.g., chair, boat). |

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated. For this compound and its derivatives, these methods provide crucial information about their thermal stability, decomposition pathways, and suitability for high-temperature applications.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net This technique is used to determine the decomposition temperatures and thermal stability of organophosphorus compounds. nih.govresearchgate.net A TGA curve plots mass loss versus temperature, revealing the temperature at which degradation begins (onset temperature) and the distinct stages of decomposition. researchgate.net

The thermal degradation of organophosphorus compounds often proceeds through specific pathways, such as the elimination of acids or the formation of volatile radical species. nih.govmdpi.com For derivatives of this compound, TGA can identify the temperature ranges over which ligands or functional groups are lost and quantify the amount of non-volatile residue (char) remaining at high temperatures. The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks corresponding to the temperatures of maximum decomposition rate for each step. researchgate.netresearchgate.net

Interactive Table: Illustrative TGA Data for a Cyclohexylphosphine Derivative

| Parameter | Description | Illustrative Value |

| T_onset | Temperature at which significant mass loss begins | 250 °C |

| T_peak (DTG) | Temperature of maximum rate of decomposition | 285 °C |

| Mass Loss (Stage 1) | Percentage of mass lost in the first decomposition step | 45% |

| Residue at 600 °C | Percentage of mass remaining after heating | 15% |

Chromatographic Techniques

Chromatography is essential for the separation and identification of organophosphorus compounds. Techniques like Thin Layer Chromatography (TLC) offer rapid screening, while Gas Chromatography-Mass Spectrometry (GC-MS) provides detailed structural information.

Thin Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique used for the qualitative analysis of non-volatile mixtures. libretexts.orgwikipedia.org It is frequently employed to monitor the progress of chemical reactions, assess the purity of a sample, or as a preliminary screening method before more advanced instrumental analysis. asianpubs.orgacs.orgrroij.com In the context of organophosphorus chemistry, TLC can be used to separate phosphines from their oxidation products, such as phosphine oxides, or to differentiate between various derivatives.

The separation in TLC is based on the differential partitioning of compounds between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture). rroij.com The choice of the mobile phase is critical and is selected to achieve optimal separation of the components in a mixture. wikipedia.org After the solvent moves up the plate, the separated compounds appear as spots. Visualization of these spots can be achieved under UV light if the compounds are UV-active, or by using chemical staining reagents that react with the compounds to produce colored spots. wikipedia.orgrsc.org For organophosphorus compounds, specific chromogenic spray reagents can be used for selective detection. purkh.com

The position of each spot is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. rroij.com The Rf value is dependent on the specific conditions of the experiment (stationary phase, mobile phase, temperature) and is used to identify compounds by comparison with standards.

Table 1: Representative TLC Rf Values for Selected Organophosphorus Compounds

| Compound | Mobile Phase | Rf Value |

|---|---|---|

| Monocrotophos | Proprietary | 0.76 purkh.com |

| Profenofos | Chloroform: Acetone (60:40) | 0.35 laccei.org |

| Chlorpyrifos | Chloroform: Cyclohexane (B81311) (60:40) | 0.82 laccei.org |

Note: Data is compiled from studies on related organophosphorus compounds to illustrate the application of TLC. Conditions may vary between studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. thermofisher.comshimadzu.com It is a cornerstone technique for the analysis of volatile and semi-volatile organophosphorus compounds. mdpi.com Due to the reactive nature of dichlorophosphines like this compound, which are susceptible to hydrolysis, analysis often requires derivatization to convert them into more stable and volatile compounds suitable for GC analysis. rsc.org

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated into its components in a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are fragmented in a characteristic pattern, and these fragments are separated based on their mass-to-charge ratio (m/z). thermofisher.com The resulting mass spectrum serves as a "molecular fingerprint" that can be used to identify the compound.

For reactive phosphorus chlorides, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus oxychloride (POCl₃), derivatization with an alcohol like 1-propanol in the presence of a base like pyridine has been shown to be an effective strategy. rsc.org This converts the reactive chlorides into their corresponding phosphite (B83602) or phosphate esters, which are more amenable to GC-MS analysis. A similar strategy could be applied to this compound, converting it to a di-ester derivative.

The fragmentation of organophosphorus compounds in MS is often predictable. For a derivatized this compound, fragmentation pathways would likely involve the loss of alkoxy groups from the ester, cleavage of the phosphorus-cyclohexyl bond, and rearrangements. Analysis of these fragmentation patterns allows for the unambiguous identification of the original analyte. researchgate.netmdpi.com While a specific mass spectrum for this compound is not provided, the general approach for related organophosphorus compounds involves monitoring for characteristic ions that confirm the presence of the phosphorus-containing moiety and the specific organic substituents. mdpi.com The high sensitivity of GC-MS also allows for the detection of trace amounts of these compounds in complex matrices. nih.gov

Electron Microscopy and Surface Analysis

When this compound or its derivatives are used to modify surfaces or create nanomaterials, a variety of high-resolution imaging and surface-sensitive analytical techniques are employed to characterize the resulting structures.

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface topography of a sample. mdpi.com An SEM scans a focused beam of electrons over a surface to create an image. The signals generated from the interactions between the electrons and the sample reveal information about the surface's texture, morphology, and composition. mdpi.com

In the context of materials derived from this compound, SEM would be invaluable for examining the morphology of surfaces that have been modified with phosphine or phosphonate (B1237965) ligands. For example, if a polymer or inorganic substrate is functionalized using a derivative of this compound, SEM can be used to:

Visualize Surface Texture: Determine if the modification has resulted in a smooth, rough, or patterned surface.

Assess Coating Uniformity: Evaluate the homogeneity and coverage of a phosphine-based coating on a substrate.

Characterize Microstructures: Examine the structure of composite materials or films where a phosphine derivative is a component.

While specific SEM studies on this compound-modified surfaces are not detailed in the literature, the technique is widely applied to characterize materials with surface-bound phosphorus ligands, confirming, for example, the successful deposition of phosphonate layers on silica or the morphology of metal-organic frameworks containing phosphine groups.

Transmission Electron Microscopy (TEM) is a powerful microscopy technique used to obtain high-resolution images of the internal structure of thin specimens. researchgate.net A beam of electrons is transmitted through the sample, and an image is formed from the interaction of the electrons with the material. researchgate.net TEM is particularly crucial in nanotechnology for characterizing nanoparticles.

When derivatives of this compound are used as ligands to stabilize or functionalize nanoparticles, TEM is the primary tool for determining their key physical characteristics. rsc.orgrsc.org Research on gold nanoparticles (AuNPs) stabilized by various phosphine oxide ligands demonstrates the utility of TEM in this area. rsc.orgrsc.org

Key information obtained from TEM analysis includes:

Particle Size and Distribution: TEM images allow for the direct measurement of individual nanoparticle diameters, from which an average size and size distribution histogram can be generated.

Particle Morphology: The shape of the nanoparticles (e.g., spherical, rod-like, cubic) can be clearly visualized.

Dispersion and Aggregation: TEM can reveal whether the nanoparticles are well-dispersed or have formed aggregates, providing insight into the stabilizing effectiveness of the phosphine-based ligand. rsc.orgrsc.org

Table 2: TEM Analysis of Gold Nanoparticles Functionalized with Different Phosphine Oxide Ligands

| Ligand | Nanoparticle Designation | Average Particle Size (nm) |

|---|---|---|

| (3-thioacetylpropyl)di-(p-tolyl)phosphine oxide | 4A-AuNPs | 55 ± 13.6 |

| (3-thioacetylpropyl)-diphenylphosphine oxide | 4B-AuNPs | 40 ± 8 |

| (3-thioacetylpropyl)-thiodiphenylphosphine oxide | 7-AuNPs | 25 ± 6 |

Source: Data from a study on gold nanoparticles stabilized by phosphine oxide derivatives, illustrating the characterization capabilities of TEM. rsc.orgrsc.org

X-Ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. rsc.org

XPS is particularly powerful for characterizing surfaces modified with this compound derivatives because it can directly probe the phosphorus atoms. The binding energy of the core electrons of an element is sensitive to its chemical environment, such as its oxidation state and the nature of the atoms it is bonded to. researchgate.net For phosphorus, the P 2p core level spectrum is of primary interest.

Key applications of XPS in this context include:

Confirmation of Surface Modification: The presence of a P 2p signal in the XPS spectrum of a treated surface confirms the successful grafting or adsorption of the phosphorus-containing compound.

Determination of Oxidation State: A significant chemical shift in the P 2p binding energy allows for the differentiation between trivalent phosphorus (e.g., in a phosphine) and pentavalent phosphorus (e.g., in a phosphine oxide or phosphonate). rsc.org Phosphine oxides exhibit higher P 2p binding energies than their corresponding phosphines due to the electron-withdrawing nature of the oxygen atom. rsc.orgacs.org

Quantitative Surface Composition: XPS can provide the atomic concentrations of the elements on the surface, allowing for the determination of the surface density of the grafted phosphine ligands. nih.gov

Table 3: Representative P 2p Binding Energies for Different Phosphorus Environments

| Phosphorus Compound Type | Functional Group | Typical P 2p Binding Energy (eV) |

|---|---|---|

| Alkyl Phosphine | R₃P | ~131.4 rsc.org |

| Phosphine Oxide | R₃P=O | ~132.5 - 133.5 rsc.orgrsc.org |

| Phosphate/Phosphonate | [PO₄]³⁻ / R-PO₃²⁻ | ~133.2 - 135.0 researchgate.netxpsfitting.com |

Note: Binding energies are approximate and can vary based on the specific molecular structure and instrument calibration. Data is compiled from various sources studying phosphorus-containing materials.

By analyzing the position and intensity of the P 2p peak, researchers can confirm the covalent attachment and determine the chemical integrity of ligands derived from this compound on a variety of substrates. rsc.org

Computational and Theoretical Investigations of Cyclohexyldichlorophosphine Analogues

Density Functional Theory (DFT) Studies on Electronic Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of phosphine (B1218219) ligands and their metal complexes. rsc.orgillinois.edu DFT calculations can accurately predict various electronic parameters that correlate with experimental observations, such as the Tolman Electronic Parameter (TEP), which gauges the net donor ability of a ligand. illinois.edu By analyzing properties like the molecular electrostatic potential (Vmin) or the energies and compositions of frontier molecular orbitals, researchers can quantify the electronic effects of different substituents on the phosphorus atom. illinois.eduresearchgate.net These computational approaches are invaluable for understanding how modifications to a ligand, such as an analogue of cyclohexyldichlorophosphine, will impact its coordination chemistry and catalytic activity. illinois.eduresearchgate.net

The electron-donating strength of a phosphine ligand is a critical factor determining the reactivity and stability of the resulting metal complex. alfa-chemistry.com DFT calculations are frequently employed to quantify this property. One common approach is the calculation of the Tolman Electronic Parameter (TEP), which is derived from the CO stretching frequency of a model nickel or rhodium carbonyl complex. illinois.edunih.gov A lower TEP value generally indicates a stronger electron-donating ligand.

Another method involves analyzing the phosphorus-selenium coupling constant (¹JP–Se) in the corresponding phosphine selenide, which shows a linear correlation with the TEP. chemrxiv.org Computational studies have explored the donor strength of various phosphine classes, including anionic phosphines and ylide-substituted phosphines (YPhos). nih.govrsc.org For instance, anionic phosphines are generally considered stronger donors than their neutral counterparts, a property that can be attributed to a combination of inductive and through-space electrostatic effects. rsc.org

Recent studies on YPhos ligands, some derived from dicyclohexylchlorophosphine (a close relative of this compound), have shown that their donor strength is highly tunable. nih.govacs.org The electronic properties were assessed both experimentally, by measuring the CO stretching vibration in rhodium complexes, and computationally via DFT calculations of the molecular electrostatic potential (MESP). nih.gov These studies revealed that while acyclic YPhos ligands are among the strongest known electron-donating neutral ligands, the introduction of a cyclic backbone can significantly reduce their donor strength. nih.govacs.org

Table 1: Comparison of Experimental and Calculated TEP Values for Acyclic and Cyclic Ylide-Substituted Phosphine (YPhos) Ligands This table illustrates the significant impact of the ligand backbone architecture on the electron-donating properties of phosphine ligands. The data is derived from studies on various YPhos ligands, showing that cyclic backbones lead to higher TEP values, indicating weaker donor strength compared to their acyclic analogues. Data sourced from Organometallics 2021, 40, 16, 2888–2900. nih.govacs.org

| Ligand Type | Example Ligand | Backbone | TEP (cm⁻¹) [Experimental] | TEP (cm⁻¹) [Calculated via DFT] |

| Acyclic YPhos | keYPhos (PCy₃ moiety) | Acyclic | 2050.1 | --- |

| Cyclic YPhos | L1 (PCy₂ moiety) | Cyclic | 2057.1 | 2057.1 |

The backbone of a phosphine ligand—the framework connecting the phosphorus atom to its substituents—plays a decisive role in shaping the electronic environment of a metal center. illinois.edumdpi.com The architecture of this backbone can enforce specific geometries and bond angles that directly influence the ligand's donor capabilities. nih.govacs.org

DFT studies have demonstrated that subtle changes in the ligand framework can lead to significant electronic consequences. For example, in phosphine-sulfonate ligands, changing the backbone from a benzene (B151609) to a naphthalene (B1677914) ring was shown to improve catalyst stability and the molecular weight of resulting polymers in ethylene (B1197577) polymerization. mdpi.com This improvement was attributed to the naphthalene backbone being more electron-withdrawing and its larger size helping to prevent catalyst deactivation. mdpi.com

A striking example of backbone influence comes from the study of ylide-substituted phosphines (YPhos). nih.govacs.org Computational analysis revealed that ligands with a cyclic ylide backbone are considerably less electron-donating than their acyclic counterparts. nih.gov DFT calculations showed that the small P–C–S bond angle, sterically enforced by the cyclic structure, increases the s-character of the lone pair on the ylidic carbon. This leads to a polarization of the C–P bond towards the carbon atom, which in turn decreases the electron density at the coordinating phosphorus atom. nih.govacs.org This finding underscores how the ligand backbone, beyond simple substituent effects, is a critical design element for tuning the electronic properties of phosphine catalysts. nih.gov

Mechanistic Studies of Reactions Involving Phosphine Derivatives

Computational and experimental mechanistic studies are essential for understanding how catalysts based on phosphine derivatives function. These investigations elucidate reaction pathways, identify key intermediates, and reveal the factors controlling catalytic activity and selectivity. rsc.orgresearchgate.net

In ruthenium-catalyzed C-H borylation reactions, mechanistic experiments clarified that an induction period was due to the necessary substitution of a p-cymene (B1678584) ligand by the phosphine compound to generate the catalytically active species. researchgate.net Furthermore, kinetic, spectroscopic, and computational studies of a palladium-catalyzed C-H arylation revealed that the mono-oxidation of a bidentate bis-phosphine ligand was a critical step for the formation of the active catalyst. acs.org The resulting bis-phosphine mono-oxide acts as a hemilabile, bidentate ligand that is catalytically competent. acs.org Such studies provide deep insights into the dynamic behavior of ligands during a catalytic cycle and are crucial for the rational design of more efficient catalysts. jst.go.jpnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Ligand Design Principles

The rational design of high-performance catalysts relies on understanding the connection between a ligand's structure and its catalytic performance. Quantitative Structure-Activity Relationship (QSAR) models provide a powerful framework for establishing this link by correlating measurable outcomes like reaction rates and selectivity with computed descriptors of the ligand's properties. acs.org

For phosphine ligands, a wide range of steric and electronic descriptors can be calculated using computational methods. acs.org These descriptors, which can include parameters like cone angle (a measure of steric bulk), TEP, and orbital energies, serve as the basis for building QSAR models. rsc.orgrsc.org By developing these correlations, the number of experimental trials needed to identify an optimal ligand can be significantly reduced. rsc.org

Recent advancements have moved towards data-driven approaches for catalyst discovery. One such development is the creation of comprehensive databases like the Metal–Phosphine Catalyst Database (MPCD). nih.gov This database uses a machine-learning-powered global structure exploration to calculate a key descriptor: the ligand replacement energy. nih.gov This metric, which describes metal-ligand interaction strength, allows for the identification of an "active ligand space" (ALS)—a defined window of binding strength associated with highly effective catalysts. rsc.orgnih.gov This quantitative, data-driven strategy, grounded in the Sabatier principle that catalyst-substrate binding should be neither too strong nor too weak, represents a new frontier in the rational design of organometallic catalysts based on phosphine ligands and their analogues. rsc.orgnih.gov

Advanced Research Directions and Future Perspectives

Novel Ligand Design Utilizing Cyclohexyldichlorophosphine Scaffolds

The development of novel phosphine (B1218219) ligands is crucial for advancing homogeneous catalysis, and this compound serves as a pivotal starting material for creating ligands with tailored steric and electronic properties. Researchers utilize its P-Cl bonds for sequential reactions with nucleophiles, such as Grignard or organolithium reagents, to introduce diverse functionalities.

A significant area of research is the synthesis of ylide-substituted phosphines (YPhos), which are known for their strong electron-donating capabilities. nih.gov In one approach, a novel YPhos ligand with a cyclic backbone and a fluorenyl group was synthesized starting from this compound. nih.govacs.org The synthesis involves the deprotonation of 9-methylfluorene (B46981) followed by a reaction with this compound to yield the chlorophosphine intermediate, Cy(FluMe)PCl, which is then converted to the final bidentate ligand. acs.org This design strategy aimed to create a bulkier ligand to influence the coordination sphere of a metal catalyst. nih.govacs.org

Another innovative strategy involves the creation of hybrid (alkyl)aryl biaryl phosphine ligands. mit.edu These ligands are designed to balance steric bulk and electronic properties to optimize catalytic activity. In a representative synthesis, this compound is reacted sequentially with two different Grignard reagents. The first addition introduces the biaryl backbone, and the second adds a different aryl or alkyl group, resulting in a custom-tuned phosphine ligand. mit.edu This rational design has led to catalysts that outperform their more symmetrical dialkyl- or diaryl-biaryl analogues in certain challenging reactions. mit.edu The adaptability of the this compound scaffold allows for the systematic modification of the ligand architecture, a key principle in modern catalyst development. ucla.edu

| Novel Ligand Type | Precursors | Key Synthetic Step | Intended Application/Feature |

| Ylide-Substituted Phosphine (YPhos) | This compound, 9-methylfluorene, nBuLi | Addition of lithiated fluorene (B118485) to this compound. acs.org | Creation of bulky, electron-rich ligands for palladium catalysis. nih.govacs.org |

| Hybrid (Alkyl)Aryl Biaryl Phosphine | This compound, Biaryl Grignard reagent, Phenylmagnesium bromide | Sequential dropwise addition of two distinct Grignard reagents to this compound. mit.edu | Fine-tuning steric and electronic effects for challenging C-N coupling reactions. mit.edu |

| Dicyclohexylcyanophosphine | This compound, Triethylammonium (B8662869) cyanide (TEACN) | Chlorine-cyanide exchange driven by vacuum distillation of TEACN onto the chlorophosphine. dtic.mil | Precursor for inorganic polymeric materials. dtic.mil |

Exploration of New Catalytic Transformations

Ligands derived from this compound are instrumental in expanding the scope of metal-catalyzed cross-coupling reactions. As a precursor, it is suitable for preparing ligands for a multitude of transformations, including the Buchwald-Hartwig, Suzuki-Miyaura, Heck, Sonogashira, Negishi, Stille, and Hiyama coupling reactions. sigmaaldrich.com

Research has focused on applying these ligands to particularly challenging catalytic problems. For instance, hybrid ligands developed from this compound precursors have enabled the palladium-catalyzed C-O coupling of primary aliphatic alcohols at room temperature. mit.edu This is a significant achievement as the reaction often suffers from competing side reactions like β-hydride elimination. mit.edu Similarly, these catalysts have proven effective for the N-arylation of sterically hindered primary amines, broadening the utility of C-N coupling in complex molecule synthesis. mit.edu

The exploration is not without its surprises, which in turn deepens the fundamental understanding of catalysis. Novel YPhos ligands synthesized from this compound, despite their advanced design, were found to be unexpectedly inactive in palladium-catalyzed Buchwald-Hartwig aminations. nih.gov Detailed investigation revealed that the sterically enforced bond angles within the ligand's cyclic backbone altered its electronic properties, reducing the electron-donating strength at the phosphorus atom. nih.gov This finding underscores the delicate balance of factors required for catalytic activity and provides crucial insights for future ligand design. nih.gov

| Catalytic Reaction | Catalyst System | Research Finding |

| Buchwald-Hartwig Amination | Pd / YPhos ligand derived from this compound. nih.gov | The catalyst was found to be inactive due to unfavorable electronic properties imposed by the ligand's cyclic backbone. nih.gov |

| C-O Coupling of Primary Alcohols | Pd / Hybrid AdCyBrettPhos ligand. mit.edu | Enabled effective coupling with (hetero)aryl chlorides and bromides at room temperature, minimizing side reactions. mit.edu |

| C-N Coupling of Hindered Amines | Pd / Hybrid (alkyl)aryl biaryl phosphine ligand. mit.edu | Efficiently coupled a wide range of (hetero)aryl chlorides and bromides under mild conditions. mit.edu |

| General Cross-Coupling | Not specified | This compound is a suitable precursor for ligands used in Suzuki, Heck, Stille, and other coupling reactions. sigmaaldrich.com |

Sustainable Synthesis and Green Chemistry Applications

There is a growing emphasis on developing more sustainable and environmentally benign chemical processes. Research into this compound reflects this trend, with efforts directed toward both its synthesis and its application in green technologies.

Traditional methods for producing chlorophosphines often rely on hazardous reagents like gaseous chlorine or ozone-depleting substances such as carbon tetrachloride. google.com An alternative, radiation-thermal preparation of this compound has been investigated, which uses the reaction of phosphorus trichloride (B1173362) and cyclohexane (B81311) under gamma radiation, reporting high radiation-chemical yields. smolecule.com Another approach focuses on driving reactions to completion to minimize waste. For example, the synthesis of cyanophosphines from this compound can be achieved with high yield using a vacuum distillation method where the triethylammonium chloride byproduct can be recovered and potentially reused. dtic.mil These explorations point to a future of safer and more efficient manufacturing of organophosphorus intermediates. dtic.milgoogle.com

In terms of applications, this compound has been identified as a component in the synthesis of advanced materials for sustainable agriculture. google.comgoogle.com Specifically, it is listed among the organophosphorus precursors for creating nitrogen, phosphorous, and potassium (NPK) nanocomposites. google.comgoogle.comgoogleapis.com These nanofertilizers are synthesized using a single-step aerosol technique, a method designed to be cost-effective while minimizing downstream processing and waste. google.comgoogle.com This application represents a significant step towards precision agriculture, aiming to enhance plant nutrition and reduce the environmental impact of conventional fertilizers. google.com

Development of Advanced Materials Incorporating Organophosphorus Moieties

The incorporation of organophosphorus moieties into materials can impart unique thermal, electronic, and reactive properties. This compound and its derivatives are being explored as building blocks for such advanced materials.

A prominent example is the development of nanofertilizers for agricultural applications. google.comgoogle.com this compound is a potential precursor in the synthesis of NPK nanocomposites designed for the precise delivery of nutrients to plants. google.comgoogleapis.com These materials are synthesized as stable nanoparticles, and their composition and morphology are confirmed through techniques like Transmission Electron Microscopy (TEM). google.comgoogle.com

Beyond agriculture, derivatives of this compound serve as precursors to novel inorganic polymers. The synthesis of dicyclohexylcyanophosphine from this compound yields a monomer that can be used to create polymeric materials. dtic.mil Related aminocyanophosphine compounds have been shown to cure at high temperatures into hard, glassy materials, demonstrating the potential to create new types of thermosetting polymers from organophosphorus building blocks. dtic.mil The utility of ligands derived from this scaffold in synthesizing new materials highlights the versatility of this chemistry beyond catalysis. acs.orgsmolecule.com

| Material Type | Synthesis Approach | Role of this compound Derivative | Application |

| NPK Nanocomposite | Single-step aerosol synthesis. google.comgoogle.com | Used as a phosphorus precursor. google.comgoogle.com | Advanced nanofertilizer for sustainable agriculture. google.com |

| Inorganic Glassy Polymer | Thermal curing of a cyanophosphine monomer. dtic.mil | The derivative (dicyclohexylcyanophosphine) acts as a monomer precursor. dtic.mil | Development of novel thermosetting materials. dtic.mil |

Historical Context of Cyclohexyldichlorophosphine Within Organophosphorus Chemistry

Evolution of Chlorophosphine Chemistry

The development of chlorophosphine chemistry was a critical step in unlocking the vast potential of organophosphorus compounds. Chlorophosphines, characterized by a direct phosphorus-chlorine bond, serve as versatile intermediates, allowing for the introduction of phosphorus into organic molecules through the creation of stable phosphorus-carbon bonds.

The journey began with the most basic phosphorus halide, phosphorus trichloride (B1173362) (PCl₃). Current time information in Bangalore, IN. This simple molecule is the foundational starting material for a vast number of industrially and academically important organophosphorus compounds. Current time information in Bangalore, IN. Early methods for creating the crucial P-C bond often involved harsh conditions and offered limited control. However, the development of more refined synthetic strategies in the 19th and 20th centuries revolutionized the field.

A significant leap forward was the application of the Friedel-Crafts reaction to phosphorus chemistry. mdpi.comresearchgate.net This method involves reacting an aromatic compound with phosphorus trichloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form aryldichlorophosphines. researchgate.net This reaction provided a direct and relatively efficient route to compounds like dichlorophenylphosphine, a key building block in its own right. researchgate.net